molecular formula C16H18ClNO B7529775 N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine

Cat. No. B7529775
M. Wt: 275.77 g/mol
InChI Key: VVVHEZNSANFLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine, commonly known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s by Pfizer as a part of their research into the endocannabinoid system. CP 47,497 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine.

Mechanism of Action

CP 47,497 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters and other signaling molecules. This activation of the CB1 receptor is responsible for the various physiological and biochemical effects of CP 47,497.
Biochemical and physiological effects:
CP 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Additionally, CP 47,497 has been shown to have antitumor effects, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

CP 47,497 has several advantages and limitations for lab experiments. Its potent agonist activity makes it a valuable tool for studying the endocannabinoid system and its various physiological and biochemical effects. However, its synthetic nature and potential for abuse make it a controlled substance, which limits its availability for research purposes.

Future Directions

There are several future directions for the study of CP 47,497. One potential direction is the development of novel analogs with improved therapeutic properties and reduced potential for abuse. Another potential direction is the investigation of the potential use of CP 47,497 in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the various physiological and biochemical effects of CP 47,497.

Synthesis Methods

CP 47,497 is synthesized using a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid to form 5-(2-chlorobenzyl)furan-2-carboxylic acid. This intermediate is then reduced to 5-(2-chlorobenzyl)furan-2-carboxylic acid methyl ester, which is further reacted with cyclopentylamine to obtain CP 47,497.

Scientific Research Applications

CP 47,497 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-13-7-5-12(6-8-13)16-10-9-15(19-16)11-18-14-3-1-2-4-14/h5-10,14,18H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVHEZNSANFLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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